Dimpropyridaz
CAS No.: 1403615-77-9
Cat. No.: VC11985961
Molecular Formula: C16H23N5O
Molecular Weight: 301.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1403615-77-9 |
|---|---|
| Molecular Formula | C16H23N5O |
| Molecular Weight | 301.39 g/mol |
| IUPAC Name | N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H23N5O/c1-6-20(14-7-8-17-18-9-14)16(22)15-10-19-21(13(15)5)12(4)11(2)3/h7-12H,6H2,1-5H3 |
| Standard InChI Key | NQPGZXOPMRKAGJ-UHFFFAOYSA-N |
| SMILES | CCN(C1=CN=NC=C1)C(=O)C2=C(N(N=C2)C(C)C(C)C)C |
| Canonical SMILES | CCN(C1=CN=NC=C1)C(=O)C2=C(N(N=C2)C(C)C(C)C)C |
Introduction
Chemical Identity and Physicochemical Properties
Dimpropyridaz (CAS 1403615-77-9) is characterized by the molecular formula C₁₆H₂₃N₅O and a molecular weight of 301.39 g/mol. Its IUPAC name, N-Ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide, reflects a complex heterocyclic structure combining pyrazole and pyridazine moieties .
Physicochemical Parameters
Key properties include:
-
Boiling Point: 490.2 ± 45.0 °C (predicted)
-
Density: 1.15 ± 0.1 g/cm³ (predicted)
These parameters suggest moderate thermal stability and sufficient lipophilicity for effective plant penetration. The compound's predicted water solubility remains undocumented, though its systemic activity implies some degree of phloem mobility .
Structural Features
The molecule features:
-
A pyrazole ring substituted with methyl groups at positions 1 and 5
-
A pyridazine ring linked via a carboxamide bridge
-
Branched alkyl chains enhancing hydrophobic interactions
This configuration contributes to its target specificity and resistance-breaking potential .
Mechanism of Action: Targeting Chordotonal Organs
Dimpropyridaz operates through a novel mechanism classified under IRAC Group 36, distinct from neurotoxic insecticides.
Primary Mode of Action
As a proinsecticide, dimpropyridaz undergoes metabolic activation within target insects. The active metabolite disrupts chordotonal organ function by:
-
Inhibiting calcium signaling upstream of TRPV channels
-
Reducing intracellular Ca²⁺ concentrations by >50%
This dual action impairs critical behaviors:
-
Feeding inhibition: 62–71% reduction in aphid feeding rates at 50 mg/L
-
Locomotor dysfunction: Complete loss of coordinated movement within 72 hours
Resistance Management Profile
Comparative studies show no cross-resistance with:
This makes dimpropyridaz valuable in integrated pest management (IPM) programs facing resistance issues.
Synthesis and Production
The industrial synthesis of dimpropyridaz involves a seven-step process:
Optimized conditions yield >85% purity, with industrial-scale production managed by BASF's partner network .
Biological Efficacy and Pest Control
Target Spectrum
Dimpropyridaz shows exceptional activity against:
Sublethal Effects
Sublethal concentrations (LC₁₀–LC₃₀) induce:
-
Reproductive suppression:
-
Transgenerational impacts:
Molecular Interactions
Gene expression analyses in A. gossypii reveal:
-
Upregulation: Juvenile hormone epoxide hydrolase (+300%), ultraspiracle protein (+220%)
-
Downregulation: Ecdysone receptor (-45%), insulin receptor substrate (-60%)
These changes correlate with disrupted molting and reproductive cycles.
Environmental and Regulatory Profile
Ecotoxicology
Dimpropyridaz exhibits favorable selectivity:
-
Non-target organisms:
Global Registration Status
| Region | Status (2025) | Key Crops |
|---|---|---|
| EU | Under review | Vegetables, ornamentals |
| USA | Approved | Cotton, citrus |
| Asia | Phase III trials | Rice, tropical fruits |
| Company | Location | Contact |
|---|---|---|
| Zhengzhou TRIZ Pharmaceutical | China | triz-4@trizpharma.cn |
| Shanghai Titan Scientific | China | chenyj@titansci.com |
| BASF SE | Germany | crop-protection@basf.com |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume